Fmoc-D-Lys(Biotin)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIBQNGDYNGUEZ-KAHNYGAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Lys(Biotin)-OH: Structure, Properties, and Applications in Biotinylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(Biotin)-OH is a modified lysine (B10760008) derivative crucial for the synthesis of biotin-labeled peptides. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed methodologies for its application in solid-phase peptide synthesis (SPPS). The strategic incorporation of a biotin (B1667282) moiety onto a peptide or protein through this reagent allows for highly specific and strong non-covalent interaction with avidin (B1170675) and streptavidin, a principle widely exploited in various biochemical assays, purification techniques, and diagnostic tools.

Chemical Structure and Properties

This compound, systematically named Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-biotinyl-D-lysine, is characterized by a D-lysine core. The alpha-amino group is protected by a base-labile Fmoc group, while the epsilon-amino group is acylated with biotin. This arrangement allows for its direct use in standard Fmoc-based solid-phase peptide synthesis protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 110990-09-5 | [1][2][3][4][5] |

| Molecular Formula | C₃₁H₃₈N₄O₆S | [1][2][4] |

| Molecular Weight | 594.72 g/mol | [1][4] |

| Appearance | White to off-white or beige powder | [6] |

| Melting Point | 184-190 °C | [1] |

| Assay/Purity | ≥95% | [1][3][4] |

| Storage Temperature | 2-8°C | [1][6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| NMP | Better solubility than in DMF; a 0.1 M solution can be prepared with heating to 40°C. | --- | [1][7] |

| DMF | Low solubility. | Can be improved by the addition of DIPEA. | [1] |

| DMF with DIPEA | Soluble. | 75 mg is soluble in 1 ml of DMF containing 80 µl of DIPEA. | [1] |

| DCM/NMP (2:1 v/v) | Soluble. | --- | [1] |

| DMSO | Slightly soluble, heating may be required. | 50 mg/mL (84.07 mM) with sonication. | [6][8] |

| Water | Slightly soluble. | --- | [6] |

Experimental Protocols

The primary application of this compound is in the site-specific biotinylation of peptides during solid-phase peptide synthesis. Below are detailed protocols for its use.

Resin Selection and Preparation

For the synthesis of C-terminally amidated peptides, a Rink Amide resin is a suitable solid support. The synthesis begins with the swelling of the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to ensure the accessibility of reactive sites.

Fmoc Deprotection

The N-terminal Fmoc protecting group of the growing peptide chain attached to the resin is removed to allow for the coupling of the next amino acid.

-

Reagent: 20% (v/v) piperidine (B6355638) in DMF. Other reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used.

-

Procedure:

-

Wash the resin-bound peptide with DMF.

-

Treat the resin with the 20% piperidine/DMF solution for 20 minutes.

-

Wash the resin thoroughly with DMF to remove the deprotection solution and the cleaved Fmoc-adduct.

-

Coupling of this compound

Due to its limited solubility in standard solvents, specific conditions are recommended for the efficient coupling of this compound.

-

Reagents and Materials:

-

This compound

-

Coupling activators: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1]

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: DMF or NMP.

-

-

Procedure:

-

Dissolution of this compound: Dissolve this compound in DMF with the addition of DIPEA to aid solubility. For example, 75 mg of the amino acid can be dissolved in 1 ml of DMF containing 80 microliters of DIPEA.[1] Alternatively, NMP can be used for better solubility, potentially with gentle heating.[1]

-

Activation: In a separate vessel, pre-activate the dissolved this compound by adding the coupling activator (e.g., HBTU, HATU) and additional DIPEA.

-

Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Allow the reaction to proceed for 1-2 hours to ensure complete coupling.[9]

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) test, which detects the presence of free primary amines.

-

Peptide Chain Elongation

Repeat the Fmoc deprotection and coupling steps with subsequent amino acids until the desired peptide sequence is assembled.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

Cleavage Cocktail: A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[9]

-

Procedure:

-

Wash the peptide-resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purification and Characterization

The crude biotinylated peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Workflow and Visualization

The following diagrams illustrate the key processes involved in the use of this compound.

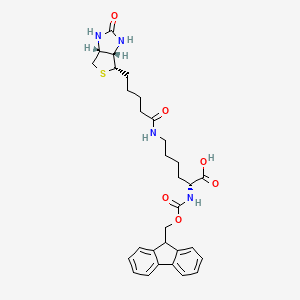

Caption: Chemical structure of this compound.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-Lys(biotin)-OH, 146987-10-2 | BroadPharm [broadpharm.com]

- 3. This compound [anaspec.com]

- 4. This compound ≥95% | 110990-09-5 [sigmaaldrich.com]

- 5. chempep.com [chempep.com]

- 6. FMOC-LYS(BIOTIN)-OH | 146987-10-2 [m.chemicalbook.com]

- 7. ≥95% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

A Comprehensive Technical Guide to Fmoc-D-Lys(Biotin)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-D-Lys(Biotin)-OH is a pivotal building block in modern bioconjugation and peptide chemistry. This modified amino acid derivative enables the precise, site-specific incorporation of a biotin (B1667282) moiety into synthetic peptides and other biomolecules. The biotin label serves as a high-affinity probe for a wide range of applications, leveraging its strong and specific interaction with avidin (B1170675) and streptavidin. This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a white to off-white or beige powder.[1] Its fundamental properties are summarized in the table below, compiled from various suppliers and databases. These parameters are crucial for its handling, storage, and effective use in chemical synthesis.

| Property | Value | References |

| Molecular Weight | 594.72 g/mol | [1][2] |

| Molecular Formula | C₃₁H₃₈N₄O₆S | [2][3][4] |

| Appearance | White to off-white/beige powder | [1][2] |

| Purity (typical) | ≥95% (HPLC) | [2] |

| Melting Point | 178-190 °C | [1][2] |

| Solubility | Slightly soluble in DMSO (with heating) and water. Soluble in NMP, and in DMF with the addition of DIPEA. A 2:1 (v/v) mixture of DCM and NMP has also been used for dissolution. | [1][5] |

| Storage Conditions | 2-8°C or -20°C, inert atmosphere | [1][2] |

Experimental Protocols

Accurate characterization of this compound is essential for its successful application. The following protocols outline standard methodologies for determining its key physicochemical properties.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is the standard method for assessing the purity of Fmoc-amino acids.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used. For enantiomeric purity, a chiral stationary phase (e.g., polysaccharide-based) is required.[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase system.

-

Detection: UV detection at a wavelength of 254 nm or 265 nm, characteristic for the Fmoc group.

-

Sample Preparation: A sample of this compound is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject a defined volume of the sample solution.

-

Run the gradient elution program to separate the main compound from any impurities.

-

Monitor the elution profile at the specified UV wavelength.

-

The purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

-

Determination of Melting Point

The melting point is a key indicator of purity. A sharp melting range close to the reference value suggests high purity.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3]

-

Procedure:

-

Place the capillary tube in the heating block of the apparatus.[7][8]

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[7]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[7]

-

Assessment of Solubility

A qualitative or quantitative assessment of solubility in various solvents is crucial for reaction setup.

Methodology:

-

Procedure:

-

To a series of vials, add a pre-weighed amount of this compound (e.g., 10 mg).

-

Add a measured volume of the solvent to be tested (e.g., 1 mL of DMF, NMP, DMSO) to each vial.

-

Vortex or stir the mixture at room temperature for a set period.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

If the compound does not dissolve at room temperature, gentle heating can be applied, and any changes in solubility should be noted.[1][5]

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis to introduce a biotin label. The following is a generalized protocol for the incorporation of this compound into a peptide chain using Fmoc chemistry.

Workflow for Biotinylated Peptide Synthesis

Caption: A generalized workflow for solid-phase peptide synthesis incorporating this compound.

Detailed Protocol for Coupling this compound:

-

Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[2]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[9]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-dibenzofulvene adduct.

-

Activation of this compound: In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in DMF. Due to its limited solubility in pure DMF, co-solvents or additives may be necessary. For instance, dissolving it in a mixture of DMF and N,N-diisopropylethylamine (DIPEA) can be effective.[5] Add a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 0.95 equivalents relative to the amino acid) and an activating base like DIPEA (2-4 equivalents). Allow the activation to proceed for a few minutes.

-

Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]

-

Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., the Kaiser or ninhydrin (B49086) test) to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.

-

Continuation of Synthesis: Proceed with the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain, if required.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the acid-labile side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[2]

-

Purification: The crude biotinylated peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is an indispensable reagent for the synthesis of biotin-labeled peptides and other biomolecules. A thorough understanding of its physicochemical properties and the appropriate experimental protocols for its characterization and use are paramount for achieving high-quality, reproducible results in research and development. This guide provides a foundational understanding to aid scientists in the effective application of this versatile chemical tool.

References

- 1. FMOC-Lys(Biotin)-OH | AAT Bioquest [aatbio.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. thinksrs.com [thinksrs.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. phenomenex.com [phenomenex.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. westlab.com [westlab.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-depth Technical Guide to Fmoc-D-Lys(Biotin)-OH

CAS Number: 110990-09-5

This technical guide provides a comprehensive overview of Fmoc-D-Lys(Biotin)-OH, a critical reagent for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines experimental protocols for its use in solid-phase peptide synthesis, and describes the application of the resulting biotinylated peptides in biochemical assays.

Core Properties and Specifications

This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is covalently linked to biotin (B1667282). This structure makes it an ideal building block for introducing a biotin label at a specific site within a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Data

| Property | Value | References |

| CAS Number | 110990-09-5 | [1] |

| Molecular Formula | C₃₁H₃₈N₄O₆S | [1][2][3] |

| Molecular Weight | 594.72 g/mol | [1] |

| Appearance | White to off-white or beige powder | [1][4] |

| Melting Point | 184-190 °C | [1][5] |

| Purity/Assay | ≥95% | [1][5] |

| Storage Temperature | 2-8°C | [1][5] |

Solubility and Handling

| Solvent | Solubility Details | References |

| NMP (N-Methyl-2-pyrrolidone) | Better solubility than in DMF; a 0.1 M solution can be prepared with heating to 40°C. | [6] |

| DMF (N,N-Dimethylformamide) | Low solubility; can be improved by adding DIPEA (diisopropylethylamine). For example, 75 mg is soluble in 1 ml of DMF with 80 µl of DIPEA. | [6][7] |

| DMSO (Dimethyl sulfoxide) | Slightly soluble, may require heating. | [4] |

| Water | Slightly soluble. | [4] |

| DCM/NMP Mixture | A 2:1 (v/v) mixture has been used to dissolve the product. | [6] |

It is recommended to handle the compound in an inert atmosphere and store it at the recommended temperature to maintain its stability.[4]

Application in Peptide Synthesis

The primary application of this compound is the incorporation of a biotin moiety into a synthetic peptide.[5][7] Biotinylated peptides are invaluable tools for a wide range of biological applications due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin (K_d = 10⁻¹⁵ M).[8] This strong and specific binding is exploited for detection, purification, and immobilization of peptides and their interacting partners.[7][8]

The use of a D-amino acid, such as D-lysine, can confer resistance to proteolytic degradation to the resulting peptide, which can be advantageous for in vivo or cell-based assays.

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated SPPS.

Materials:

-

Rink Amide resin (for C-terminal amide) or Wang/2-Chlorotrityl resin (for C-terminal carboxylic acid)[9]

-

Fmoc-protected amino acids, including this compound

-

Deprotection solution: 20% piperidine (B6355638) in DMF[10][11]

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOBt (Hydroxybenzotriazole) and DIPEA (N,N-Diisopropylethylamine)[12]

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)[9]

-

Washing solvents: DMF, DCM, Methanol[13]

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water[9]

-

Cold diethyl ether for precipitation

Methodology:

-

Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[10]

-

First Amino Acid Coupling: If not using a pre-loaded resin, couple the first Fmoc-amino acid to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.[11]

-

Amino Acid Coupling:

-

Activate the next Fmoc-amino acid (or this compound) by dissolving it in DMF with HBTU/HOBt and adding DIPEA.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours to form the peptide bond.[9]

-

Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).[11]

-

-

Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[9] The biotin moiety is stable under these conditions.[1]

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Biotinylated Peptide Pull-Down Assay

This protocol describes a general method for using a biotinylated peptide to identify and isolate interacting proteins from a cell lysate or protein mixture.[6][14][15]

Materials:

-

Biotinylated peptide (bait)

-

Control peptide (non-biotinylated or a scrambled sequence)

-

Streptavidin- or Avidin-conjugated agarose (B213101) or magnetic beads[14]

-

Cell lysate or protein mixture (prey)

-

Binding/Wash Buffer (e.g., PBS with 0.1% NP-40 or Tween-20)[16]

-

Elution Buffer (e.g., SDS-PAGE sample buffer, low pH buffer, or high concentration of free biotin)

-

Protease and phosphatase inhibitors

Methodology:

-

Bead Preparation: Wash the streptavidin beads with binding buffer to remove any preservatives and to equilibrate them.[14]

-

Peptide Immobilization: Incubate the streptavidin beads with the biotinylated peptide for 1-2 hours at 4°C with gentle rotation to allow for efficient binding. A typical amount is 1-5 µg of peptide per 20-30 µl of bead slurry.[14][16] After incubation, wash the beads to remove any unbound peptide.

-

Binding of Interacting Proteins:

-

Washing: Wash the beads extensively (3-5 times) with binding/wash buffer to remove non-specifically bound proteins.[14][16]

-

Elution: Elute the bound proteins from the beads. This can be achieved by:

-

Boiling the beads in SDS-PAGE sample buffer for 5 minutes.[14] This method is denaturing.

-

Using a competitive elution buffer containing a high concentration of free biotin.

-

Using a low pH buffer (e.g., glycine-HCl, pH 2.5).

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.

Caption: Biotinylated Peptide Pull-Down Assay Workflow.

Conclusion

This compound is a versatile and indispensable reagent for the synthesis of biotinylated peptides. Its application in Fmoc-SPPS is straightforward and allows for the precise placement of a biotin label within a peptide sequence. The resulting biotinylated peptides are powerful tools for studying protein-protein interactions, receptor binding, and other biological processes, thereby facilitating advancements in basic research and drug development.

References

- 1. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. qyaobio.com [qyaobio.com]

- 4. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]

- 7. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 8. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 13. benchchem.com [benchchem.com]

- 14. mdanderson.org [mdanderson.org]

- 15. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 16. Biotinylated peptide pull down assay [bio-protocol.org]

A Technical Guide to Fmoc-D-Lys(Biotin)-OH: Synthesis, Application, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-biotinyl-D-lysine, commonly known as Fmoc-D-Lys(Biotin)-OH. This reagent is a cornerstone in modern peptide chemistry, enabling the precise, site-specific incorporation of a biotin (B1667282) label into synthetic peptides. Biotin's high-affinity interaction with avidin (B1170675) and streptavidin is leveraged across a vast array of biochemical assays, making this amino acid derivative an invaluable tool for discovery and development.

Core Compound Specifications

This compound is a modified D-lysine derivative where the alpha-amino group is protected by an Fmoc group, and the epsilon-amino group is acylated with biotin. This structure is ideal for its direct use in standard Fmoc-based solid-phase peptide synthesis (SPPS).

| Property | Value | References |

| Molecular Formula | C₃₁H₃₈N₄O₆S | [1][2][3][4] |

| Molecular Weight | 594.72 g/mol | [1][4][5] |

| Average Mass | 594.73 g/mol | [6][7] |

| CAS Number | 110990-09-5 | [1][2][6] |

| Appearance | White to beige powder | [8] |

| Melting Point | ~183 °C | [9] |

| Purity (Typical) | ≥95% (HPLC/TLC) | [1][8] |

Fundamental Principles and Applications

The utility of this compound stems from the unique properties of its constituent parts:

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group : A base-labile protecting group on the α-amino position. It remains stable during the coupling reaction but is readily removed by a mild base (commonly piperidine) to allow for the sequential addition of the next amino acid in the peptide chain.

-

D-Lysine : The D-enantiomer of the amino acid lysine. The use of a D-amino acid can confer resistance to enzymatic degradation, potentially increasing the in-vivo half-life of the resulting peptide.

-

Biotin (Vitamin H) : A small molecule that forms one of the strongest known non-covalent interactions in biology with the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁴ mol/L).[10] This interaction is rapid, specific, and highly resistant to changes in pH, temperature, and denaturing agents.[10][11]

This combination makes this compound a key reagent for synthesizing biotinylated peptides. These labeled peptides are indispensable for a multitude of applications, including:

-

Affinity Purification : Immobilized streptavidin/avidin on a solid support (e.g., magnetic beads or resin) can be used to selectively capture and purify biotinylated peptides or protein complexes that interact with them.[10][11]

-

Immunoassays and Detection : In techniques like Western Blotting, ELISA, and Immunohistochemistry (IHC), a biotinylated peptide can be detected with high sensitivity using an enzyme- or fluorophore-conjugated streptavidin.[7][10] The ability of streptavidin to bind multiple biotin molecules allows for significant signal amplification.[7][12]

-

Receptor Localization and Binding Studies : By labeling a peptide ligand with biotin, researchers can study its interaction with cell surface receptors or other binding partners.[8][12]

-

Drug Delivery : The biotin-avidin interaction can be exploited for targeted drug delivery systems.[13] Furthermore, biotinylation has been shown in some cases to improve the pharmacokinetic properties of peptides, such as enhancing oral availability.[12][14]

Experimental Protocols

The primary application of this compound is its incorporation into a growing peptide chain during Fmoc solid-phase peptide synthesis (SPPS).

General Protocol for Coupling this compound in Fmoc-SPPS

This protocol outlines the standard steps for a single coupling cycle on a solid-phase resin.

Materials:

-

Peptide synthesis resin (e.g., Rink Amide, Wang) with the N-terminal Fmoc group removed.

-

This compound.

-

Coupling/Activation Reagents: HBTU, HATU, or HCTU.

-

Base: Diisopropylethylamine (DIEA).

-

Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) of peptide synthesis grade.

-

Deprotection Solution: 20% piperidine (B6355638) in DMF.

-

Washing Solvents: DMF, Dichloromethane (DCM).

Methodology:

-

Resin Preparation : Begin with the peptide-resin construct from the previous synthesis cycle. Swell the resin in DMF for 15-30 minutes.

-

Fmoc Deprotection :

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Preparation of Coupling Solution :

-

Solubility Note : this compound has limited solubility in pure DMF but dissolves better in NMP.[14] Solubility in DMF can be achieved by adding DIEA or by using a solvent mixture such as DCM/NMP.[14]

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIEA, 6-10 eq.) in a minimal amount of DMF or NMP.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling Reaction :

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (B49086) test. If the test remains positive (indicating free amines), the coupling step can be repeated.

-

-

Washing :

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

-

-

Cleavage and Final Deprotection :

-

Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).

-

The crude biotinylated peptide is then precipitated with cold diethyl ether, collected, and purified, typically by reverse-phase HPLC.

-

Visualization of Workflows and Applications

Experimental Workflow Diagram

The following diagram illustrates the key steps for incorporating this compound into a peptide chain via Fmoc-SPPS.

Caption: Workflow for incorporating this compound in SPPS.

Application Pathway Diagram

This diagram shows the logical relationship in a common downstream application: using a biotinylated peptide probe for affinity pulldown of a target protein.

References

- 1. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Fmoc-Lys(biotin)-OH, 146987-10-2 | BroadPharm [broadpharm.com]

- 4. FMOC-LYS(BIOTIN)-OH | 146987-10-2 [chemicalbook.com]

- 5. Fmoc-Lys(Biotin)-OH, 146987-10-2, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 6. chempep.com [chempep.com]

- 7. FMOC-Lys(Biotin)-OH | AAT Bioquest [aatbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Fmoc-Lys(Biotin)-OH | CAS#:146987-10-2 | Chemsrc [chemsrc.com]

- 10. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 11. Biotinylation - Wikipedia [en.wikipedia.org]

- 12. chempep.com [chempep.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to the Synthesis of Fmoc-D-Lys(Biotin)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fmoc-D-Lys(Biotin)-OH, a critical reagent in peptide synthesis and drug development. This biotinylated amino acid derivative is frequently utilized for the preparation of labeled peptides, which are instrumental in a wide array of biochemical and medical research applications, including immunoassays, affinity purification, and receptor localization studies. This document details the synthetic route, experimental protocols, and relevant quantitative data to assist researchers in the effective production and application of this compound.

Introduction

This compound, chemically known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-biotinyl-D-lysine, is a modified D-lysine derivative. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine, making it highly suitable for solid-phase peptide synthesis (SPPS). The biotin (B1667282) moiety, attached to the ε-amine of the lysine (B10760008) side chain, serves as a high-affinity ligand for avidin (B1170675) and streptavidin, enabling sensitive detection and purification of biotinylated molecules.

Synthetic Route Overview

The most common and efficient synthesis of this compound is a two-step process. The first step involves the activation of D-Biotin, typically through the formation of an N-hydroxysuccinimide (NHS) ester. This activated biotin is then reacted with the free ε-amino group of Fmoc-D-Lys-OH in a nucleophilic acyl substitution reaction to yield the final product.

The overall synthetic transformation is depicted in the workflow diagram below.

An In-depth Technical Guide to Fmoc-D-Lys(Biotin)-OH: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(Biotin)-OH is a crucial reagent in modern biochemical and pharmaceutical research, primarily utilized for the site-specific incorporation of a biotin (B1667282) label into synthetic peptides. This modified amino acid is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS), enabling the production of biotinylated peptides that are indispensable tools for studying protein-protein interactions, receptor binding, and various cellular signaling pathways. The high-affinity interaction between biotin and streptavidin provides a powerful and versatile method for the detection, purification, and immobilization of these peptides. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and its application in advanced research workflows.

Core Properties of this compound

This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with biotin. The Fmoc group provides temporary protection during peptide synthesis and can be readily removed under basic conditions, while the biotin moiety serves as a robust affinity tag.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| CAS Number | 110990-09-5 | [1] |

| Molecular Formula | C₃₁H₃₈N₄O₆S | [2][3] |

| Molecular Weight | 594.72 g/mol | |

| Appearance | White to off-white or beige powder | [4] |

| Melting Point | 178-180 °C | [4][5] |

| Purity | Typically ≥95% by HPLC | [1] |

| Storage Temperature | 2-8°C or -20°C | [3][4] |

Solubility

The solubility of this compound is a critical factor in its successful application in solid-phase peptide synthesis. While it has limited solubility in some common solvents, the use of solvent mixtures or additives can significantly improve its dissolution. Table 2 provides a summary of its solubility in various solvents.

| Solvent | Solubility | Notes | References |

| N-Methyl-2-pyrrolidone (NMP) | A 0.1 M solution can be prepared with heating at 40°C. Generally better solubility than in DMF. | [2] | |

| N,N-Dimethylformamide (DMF) | Low solubility. | [2] | |

| DMF with DIPEA | 75 mg is soluble in 1 ml of DMF containing 80 microliters of DIPEA. | [2] | |

| 2:1 (v/v) DCM and NMP | Has been utilized to dissolve the product. | [2] | |

| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble, may require heating. | [4][5] | |

| Water | Slightly soluble. | [4][5] |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific position within a peptide sequence. The resulting biotinylated peptide can then be used in a variety of downstream applications, such as pull-down assays to identify protein interaction partners.

Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated SPPS.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol (MeOH)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove the piperidine and the Fmoc-piperidine adduct.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU or HATU, 3-4 equivalents) in DMF.

-

For the incorporation of the biotin label, use this compound at this step. Due to its potentially lower solubility, ensure it is fully dissolved, using the solubility information in Table 2 as a guide.

-

Add DIPEA (6-8 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Pull-Down Assay to Identify Protein-Protein Interactions

This protocol describes the use of a synthesized biotinylated peptide to isolate its binding partners from a cell lysate.

Materials:

-

Synthesized and purified biotinylated peptide

-

Control (non-biotinylated) peptide

-

Cell lysate from the biological system of interest

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., high salt, low pH, or SDS-containing buffer)

-

SDS-PAGE gels and reagents

-

Mass spectrometer for protein identification

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

-

Wash the beads three times with Binding/Wash Buffer, using a magnetic rack or centrifugation to separate the beads from the supernatant.

-

-

Peptide Immobilization:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the biotinylated peptide to the bead suspension and incubate with gentle rotation for 1-2 hours at room temperature or 4°C.

-

In a separate tube, incubate the control peptide with beads under the same conditions.

-

Wash the beads three times with Binding/Wash Buffer to remove any unbound peptide.

-

-

Protein Binding:

-

Add the cell lysate to the peptide-immobilized beads.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow for protein binding.

-

-

Washing:

-

Separate the beads from the lysate.

-

Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads and incubate to dissociate the bound proteins from the peptide.

-

Separate the beads and collect the eluate containing the captured proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein bands.

-

Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).[6]

-

Compare the protein profiles from the biotinylated peptide pull-down with the control peptide pull-down to identify specific interaction partners.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for identifying protein-protein interactions using a biotinylated peptide probe synthesized with this compound.

Caption: Workflow for Protein-Protein Interaction Discovery.

Application in Signaling Pathway Elucidation

Biotinylated peptides synthesized using this compound are powerful tools for dissecting cellular signaling pathways. For instance, a biotinylated peptide mimic of a growth factor can be used to pull down its receptor and associated signaling proteins from a cell lysate. This allows for the identification of novel components of the signaling complex and provides insights into the molecular mechanisms of signal transduction.

A specific application involves the study of G-protein coupled receptors (GPCRs). A biotinylated ligand for a specific GPCR can be used to not only pull down the receptor itself but also to identify interacting proteins, such as G-proteins, arrestins, and other regulatory proteins.[7][8] This approach can help to elucidate the composition of the GPCR signalosome and how it changes in response to ligand binding.

The following diagram illustrates a generalized signaling pathway involving a receptor and its downstream effectors, which can be investigated using biotinylated peptide probes.

References

- 1. This compound [anaspec.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Lys(biotin)-OH, 146987-10-2 | BroadPharm [broadpharm.com]

- 4. FMOC-LYS(BIOTIN)-OH CAS#: 146987-10-2 [m.chemicalbook.com]

- 5. FMOC-LYS(BIOTIN)-OH | 146987-10-2 [m.chemicalbook.com]

- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Selective covalent labeling of tag-fused GPCR proteins on live cell surface with a synthetic probe for their functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotinylated non-ionic amphipols for GPCR ligands screening - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Fmoc-D-Lys(Biotin)-OH in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Lys(Biotin)-OH is a critical reagent in modern biochemistry and drug discovery, enabling the precise incorporation of a biotin (B1667282) moiety into synthetic peptides. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows. The unique properties of the fluorenylmethyloxycarbonyl (Fmoc) protecting group combined with the high-affinity interaction between biotin and avidin (B1170675)/streptavidin make this molecule an invaluable tool for studying protein-protein interactions, receptor binding, and for the development of targeted therapeutics.

Introduction to this compound

This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a base-labile Fmoc group, and the epsilon-amino group is acylated with biotin.[1][2] This bifunctional nature allows for its direct incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS). The use of the D-enantiomer of lysine (B10760008) can impart resistance to enzymatic degradation to the resulting peptide, a desirable characteristic for in vivo applications.

The primary utility of this reagent lies in the introduction of a biotin tag at a specific position within a peptide sequence.[3][4] This biotin tag serves as a high-affinity handle for a variety of biochemical applications, most notably leveraging the exceptionally strong and specific interaction between biotin and the proteins avidin or streptavidin.[5][6][7][8]

Physicochemical Properties and Handling

Quantitative Data

The successful use of this compound in peptide synthesis is dependent on its solubility and purity. The following tables summarize key quantitative data for this reagent.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₃₈N₄O₆S | [1][2][9] |

| Molecular Weight | 594.72 g/mol | [1][2][9] |

| CAS Number | 110990-09-5 | [1][2][9] |

| Appearance | White to off-white powder | [10] |

| Melting Point | 184-190 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solvent | Solubility | Reference(s) |

| N-Methyl-2-pyrrolidone (NMP) | Good; a 0.1 M solution can be prepared with heating to 40°C. | [5] |

| Dimethylformamide (DMF) | Low; solubility can be improved by the addition of Diisopropylethylamine (DIPEA). 75 mg is soluble in 1 ml of DMF containing 80 µl of DIPEA. | [5] |

| Dichloromethane (DCM) / NMP mixture (2:1 v/v) | Soluble. | [5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble, may require heating. | [10] |

| Water | Slightly soluble. | [4][10] |

| Supplier Purity Specification | Purity Level |

| Sigma-Aldrich | ≥95% |

| AnaSpec | ≥95% (HPLC) |

| Capot Chemical | ≥98% |

| MedChemExpress | >98% |

Core Applications in Biochemistry

The introduction of a biotin tag via this compound enables a multitude of downstream applications.

-

Affinity Purification: Biotinylated peptides can be used as bait to isolate and purify their binding partners from complex biological mixtures such as cell lysates.[6][11] The peptide is typically immobilized on a solid support functionalized with streptavidin, and interacting proteins are captured and subsequently eluted for identification and analysis.

-

Protein-Protein Interaction Studies: The biotin-streptavidin interaction is a cornerstone of pull-down assays designed to discover and validate protein-protein interactions.[6][8][11] By incubating a biotinylated peptide with a cell lysate, researchers can identify novel interacting proteins, which can then be analyzed by techniques such as Western blotting or mass spectrometry.

-

Immunoassays: Biotinylated peptides are widely used in various immunoassay formats, including Enzyme-Linked Immunosorbent Assays (ELISAs).[] Their ability to be immobilized on streptavidin-coated plates provides a robust platform for detecting and quantifying antibodies or other interacting molecules.

-

Cellular Imaging and Localization: When combined with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize the localization of their target molecules within cells or tissues.[6]

-

Drug Delivery: The high affinity of biotin for the streptavidin receptor, which is overexpressed on the surface of some cancer cells, has been exploited for targeted drug delivery.[6]

Experimental Protocols

Synthesis of a Biotinylated Peptide using this compound

This protocol outlines the manual solid-phase synthesis of a generic biotinylated peptide with the sequence X-X-X-D-Lys(Biotin)-X-X-NH₂, where 'X' represents any standard amino acid.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HATU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Incorporation of this compound:

-

Follow the deprotection step as described in step 2.

-

For the coupling of this compound, dissolve it (2 equivalents) and HBTU/HATU (2 equivalents) in a minimal amount of DMF. Due to its lower solubility, gentle warming or the addition of a small amount of NMP might be necessary. Add DIPEA (4 equivalents) to this solution.

-

Add the activated this compound solution to the resin and couple for 2-4 hours, or overnight if necessary.

-

Confirm complete coupling with a ninhydrin test.

-

Wash the resin as described in step 3.

-

-

Chain Elongation: Continue the peptide chain synthesis by repeating the deprotection and coupling steps for the remaining amino acids.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protein Pull-Down Assay using a Biotinylated Peptide

This protocol describes a general procedure for identifying protein interaction partners of a biotinylated peptide from a cell lysate.

Materials:

-

Biotinylated peptide

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Cell lysate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads in the vial.

-

Transfer the required amount of bead slurry to a microcentrifuge tube.

-

Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

-

Wash the beads three times with wash buffer.

-

-

Peptide Immobilization:

-

Resuspend the washed beads in a binding buffer (e.g., wash buffer).

-

Add the biotinylated peptide to the bead suspension and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Pellet the beads and discard the supernatant.

-

Wash the beads three times with wash buffer to remove any unbound peptide.

-

-

Protein Binding:

-

Add the cell lysate to the peptide-immobilized beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein-peptide interactions.

-

-

Washing:

-

Pellet the beads and discard the supernatant (unbound proteins).

-

Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add elution buffer to the beads. For analysis by SDS-PAGE and Western blotting, SDS-PAGE sample buffer can be used, and the sample can be boiled for 5-10 minutes. For mass spectrometry, a more gentle elution method using a high-salt buffer or a competitive elution with free biotin might be preferable.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining, Western blotting with specific antibodies, or by mass spectrometry for comprehensive identification of interaction partners.

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

References

- 1. Biotinylation - Biosyntan GmbH [biosyntan.de]

- 2. This compound ≥95% | 110990-09-5 [sigmaaldrich.com]

- 3. capotchem.com [capotchem.com]

- 4. chembk.com [chembk.com]

- 5. peptide.com [peptide.com]

- 6. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 7. Biotinylation Reagents [sigmaaldrich.com]

- 8. Biotinylation - Wikipedia [en.wikipedia.org]

- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 10. FMOC-LYS(BIOTIN)-OH | 146987-10-2 [m.chemicalbook.com]

- 11. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

Introduction: The Power of Site-Specific Biotinylation

An In-depth Technical Guide to Biotinylation with Fmoc-Protected Lysine (B10760008) for Researchers, Scientists, and Drug Development Professionals.

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a peptide, protein, or nucleic acid. This technique leverages the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin.[1][2] With a dissociation constant (Kd) in the femtomolar to picomolar range (≈10⁻¹⁴ to 10⁻¹⁵ M), this bond is one of the strongest non-covalent interactions known in nature, making it effectively irreversible under physiological conditions.[1][3][4] This robust interaction forms the basis for numerous applications in life sciences, including affinity purification, immunoassays like ELISA, pull-down assays, cell surface labeling, and protein interaction mapping.[5][6][7]

For researchers synthesizing peptides, precise control over the location of the biotin tag is paramount to ensure that the peptide's biological activity is preserved and that the biotin moiety is accessible for binding to streptavidin. Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) provides an ideal framework for achieving this site-specificity. By using lysine residues with their ε-amino group (N-ε) protected by a biotin molecule, scientists can incorporate the tag at any desired position within the peptide sequence.[6][8] This guide provides a comprehensive technical overview of the strategies, protocols, and applications of biotinylation using Fmoc-protected lysine in peptide synthesis.

Core Principles: Biotinylation in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support (resin). The α-amino group (N-α) of each incoming amino acid is temporarily protected by an Fmoc group, which is base-labile and removed with a piperidine (B6355638) solution before the next amino acid is coupled. The side chains of reactive amino acids are protected by acid-labile groups (e.g., t-Butyl), which remain intact until the final cleavage step.[9][10]

Site-specific biotinylation is seamlessly integrated into this workflow using two primary strategies:

-

Direct Incorporation: This method uses a pre-biotinylated lysine building block, Fmoc-L-Lys(Biotin)-OH , directly in the SPPS cycle.[6][11][12] The biotin is attached to the ε-amino group of the lysine side chain. This building block is added at the desired position in the sequence just like any other Fmoc-protected amino acid. It is a straightforward and efficient method for incorporating a single biotin tag.[6]

-

Orthogonal Protection Strategy: This more versatile approach is used when late-stage or multiple modifications are required. It involves incorporating a lysine residue with a side-chain protecting group that is "orthogonal" to both the base-labile Fmoc group and the acid-labile side-chain protecting groups.[10][13] Common orthogonal protecting groups for the lysine side chain include Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or the more stable ivDde .[9][14] These groups are stable to both piperidine and trifluoroacetic acid (TFA) but can be selectively removed on-resin using a dilute solution of hydrazine (B178648) in DMF.[14][15] Once the Dde group is removed to expose the free ε-amino group, biotin can be coupled to the lysine side chain before the final cleavage of the peptide from the resin.[13][16]

Quantitative Data Summary

The success of biotinylation strategies relies on the high affinity of the biotin-streptavidin interaction and the efficiency of the chemical reactions involved in peptide synthesis and modification.

Biotin-Avidin/Streptavidin Binding Affinity

The defining characteristic of biotin-based technologies is the strength of the interaction with avidin and its bacterial homolog, streptavidin. Streptavidin is often preferred due to its lack of glycosylation and a more neutral isoelectric point, which reduces non-specific binding.[3]

| Interacting Pair | Dissociation Constant (Kd) | Key Characteristics |

| Biotin-Streptavidin | ≈ 10⁻¹⁴ M | Extremely high affinity; one of the strongest known non-covalent bonds.[1] |

| Biotin-Avidin | ≈ 10⁻¹⁵ M | Slightly higher affinity than streptavidin but can exhibit higher non-specific binding due to glycosylation.[3][17] |

| Traptavidin (Engineered) | >10-fold slower dissociation vs. Streptavidin | Mutant with enhanced thermal stability and significantly slower off-rate.[1] |

| Monomeric Streptavidin | ≈ 10⁻⁷ - 10⁻⁸ M | Recombinant form with lower affinity, useful for applications requiring reversible binding.[1] |

Orthogonal Protecting Group Removal

The efficiency of removing orthogonal protecting groups like Dde is critical for the success of post-synthesis, on-resin biotinylation. Incomplete removal results in a failure to biotinylate, while harsh conditions can damage the peptide. Hydrazine treatment is the standard method.

| Protecting Group | Reagent | Typical Conditions | Efficiency Notes |

| Dde / ivDde | 2% Hydrazine in DMF | 3 x 3 minutes at room temperature | Generally efficient for Dde.[14] The more hindered ivDde can sometimes be difficult to remove, potentially requiring longer reaction times or slightly higher hydrazine concentrations (e.g., 4%).[14][18] |

| ivDde | 4% Hydrazine in DMF | 3 x 3 minutes at room temperature | Shown to achieve near-complete removal for stubborn ivDde groups without significant side effects.[18] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, modification, and use of biotinylated peptides.

Protocol 1: Peptide Synthesis with Direct Incorporation of Fmoc-Lys(Biotin)-OH

This protocol outlines the standard solid-phase synthesis of a peptide with a biotin tag incorporated at a specific lysine position.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3 eq. relative to resin loading) and a coupling agent such as HBTU (2.9 eq.) or HATU (2.9 eq.) in DMF.[16]

-

Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Incorporate Fmoc-Lys(Biotin)-OH: When the synthesis reaches the desired position for biotinylation, use Fmoc-Lys(Biotin)-OH as the amino acid in the coupling step (Step 4). Note: Fmoc-Lys(Biotin)-OH has poor solubility in pure DMF. It is recommended to dissolve it in a mixture of DMF and NMP (N-Methyl-2-pyrrolidone) or DMF containing a small amount of DIEA to aid dissolution before adding the coupling agent.[11]

-

Monitoring and Iteration: After coupling, wash the resin with DMF. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). Repeat steps 2-5 for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Final Washing: Wash the resin with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.

Protocol 2: On-Resin Biotinylation via Orthogonal Dde Protection

This protocol is used for late-stage biotinylation on the solid support.

-

Peptide Synthesis: Synthesize the full-length peptide on the resin according to Protocol 1, incorporating Fmoc-Lys(Dde)-OH at the position desired for biotinylation. After the final residue is added, ensure the N-terminal Fmoc group is removed. It is often recommended to protect the N-terminal amine with a Boc group to prevent it from reacting during the subsequent biotinylation step.[14]

-

Dde Group Removal:

-

Wash the resin with DMF.

-

Treat the peptide-resin with a solution of 2-4% hydrazine monohydrate in DMF (approx. 25 mL per gram of resin).[9][18]

-

Agitate for 3 minutes, then drain the solution.[14]

-

Repeat the hydrazine treatment two more times.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.[14]

-

-

Biotin Coupling:

-

In a separate vessel, dissolve biotin (5-10 eq.) in DMF:DMSO (1:1, v/v). Gentle warming may be required to fully dissolve the biotin.[13]

-

Add a coupling agent (e.g., HBTU/HOBt, 5 eq.) and an activation base (DIEA, 10 eq.).

-

Add the activated biotin solution to the resin.

-

Agitate the reaction overnight at room temperature.

-

-

Final Washing: Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol releases the synthesized peptide from the resin and removes all side-chain protecting groups.

-

Cleavage: Prepare a cleavage cocktail. A common cocktail is "Reagent K": 92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 2.5% thioanisole.

-

Reaction: Add the cleavage cocktail to the dried peptide-resin and incubate for 2-4 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Pelleting and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether and wash the pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[19] A C18 column is typically used.

-

Elute the peptide using a gradient of increasing acetonitrile in water (both containing 0.1% TFA).

-

-

Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to confirm the correct mass of the biotinylated peptide. Pool the pure fractions and lyophilize to obtain a dry, purified peptide powder.[20]

Protocol 4: Biotinylated Peptide Pull-Down Assay

This protocol uses a purified biotinylated peptide to isolate interacting proteins from a cell lysate.

-

Bead Preparation:

-

Take a slurry of streptavidin-conjugated agarose (B213101) or magnetic beads (e.g., 50 µL per pull-down).

-

Wash the beads three times with a binding buffer (e.g., PBS with 0.1% Tween-20 or NP-40).

-

-

Peptide Immobilization:

-

Resuspend the washed beads in binding buffer.

-

Add the biotinylated peptide (e.g., 5-10 µg) to the beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the peptide to bind to the streptavidin.

-

-

Washing: Wash the peptide-conjugated beads three times with binding buffer to remove any unbound peptide.

-

Protein Binding:

-

Add cell lysate (e.g., 500 µg - 1 mg of total protein) to the peptide-conjugated beads.

-

Include a negative control, such as beads incubated with a non-biotinylated or scrambled peptide.

-

Incubate for 2-4 hours or overnight at 4°C with rotation.

-

-

Washing:

-

Centrifuge or use a magnetic rack to collect the beads.

-

Discard the supernatant (unbound proteins).

-

Wash the beads 3-5 times with cold binding buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer (e.g., 2x Laemmli buffer) and boiling for 5-10 minutes at 95°C.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected interacting protein.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the core experimental workflows and a key application in cell signaling research.

Caption: Workflow for direct incorporation of biotin during SPPS.

Caption: Workflow for the orthogonal biotinylation strategy.

Caption: Workflow for a typical pull-down assay experiment.

Application Spotlight: Probing the Grb2-Sos1 Interaction in Ras/ERK Signaling

A powerful application of biotinylated peptides is the study of protein-protein interactions (PPIs) that mediate cell signaling. The Ras/MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[21] A key upstream event is the recruitment of the Guanine Nucleotide Exchange Factor, Son of Sevenless (Sos1), to the plasma membrane via the adaptor protein Grb2.[19]

Grb2 contains SH3 (Src Homology 3) domains that recognize and bind to specific proline-rich motifs (e.g., PXXPXR) on Sos1.[19] This interaction is essential for activating Ras and, consequently, the entire downstream ERK pathway. Dysregulation of this pathway is a hallmark of many cancers.[22]

Researchers can synthesize biotinylated peptides that mimic the proline-rich binding domains of Sos1. These peptides can then be used in pull-down assays with cell lysates to specifically isolate Grb2 and its associated proteins, allowing for detailed study of this critical interaction.[19][23] This approach helps to validate binding sites, screen for inhibitors that disrupt the Grb2-Sos1 complex, and probe the dynamics of signaling complex formation.[22]

Caption: Role of Grb2-Sos1 in ERK signaling and its study via pulldown.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. almacgroup.com [almacgroup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 5. Detection and Quantification of Biotinylated Sites for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FMOC-Lys(Biotin)-OH | AAT Bioquest [aatbio.com]

- 7. A solid-phase synthetic strategy for labeled peptides: synthesis of a biotinylated derivative of the delta opioid receptor antagonist TIPP (Tyr-Tic-Phe-Phe-OH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biotage.com [biotage.com]

- 19. Grb2 SH3 binding to peptides from Sos: evaluation of a general model for SH3-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Erk Signaling | Cell Signaling Technology [cellsignal.com]

- 22. Targeted Covalent Inhibition of Grb2-Sos1 Interaction through Proximity-Induced Conjugation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. SOS1 interacts with Grb2 through regions that induce closed nSH3 conformations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Fmoc-D-Lys(Biotin)-OH vs. Fmoc-L-Lys(Biotin)-OH in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of biotinylated amino acids into peptides is a cornerstone of modern biochemical and pharmaceutical research. The high-affinity interaction between biotin (B1667282) and streptavidin or avidin (B1170675) provides a powerful tool for detection, purification, and targeted delivery. However, the chirality of the lysine (B10760008) residue to which biotin is attached—Fmoc-D-Lys(Biotin)-OH versus Fmoc-L-Lys(Biotin)-OH—presents a critical choice with significant implications for experimental outcomes and therapeutic efficacy. This technical guide provides an in-depth comparison of these two stereoisomers, focusing on their distinct biochemical properties, applications, and the experimental protocols necessary for their effective use.

Core Differences and Physicochemical Properties

Amino acids, with the exception of glycine, are chiral molecules existing as L- and D-enantiomers, which are non-superimposable mirror images of each other.[1][2] In nature, proteins are almost exclusively composed of L-amino acids.[3][4] This fundamental distinction is the primary driver of the differing properties between peptides synthesized with Fmoc-L-Lys(Biotin)-OH and its D-counterpart.

| Property | Fmoc-L-Lys(Biotin)-OH | This compound | References |

| Synonym | Nα-Fmoc-Nε-biotinyl-L-lysine | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-biotinyl-D-lysine | [5] |

| CAS Number | 146987-10-2 | 110990-09-5 | [5][6] |

| Molecular Formula | C₃₁H₃₈N₄O₆S | C₃₁H₃₈N₄O₆S | [5][6] |

| Molecular Weight | 594.7 g/mol | 594.72 g/mol | [5][6] |

| Melting Point | 178-180 °C | 184-190 °C | [7] |

| Storage Temperature | -20°C | 2-8°C | [8] |

The Decisive Factor: Stereospecificity of Biotin-Streptavidin Binding